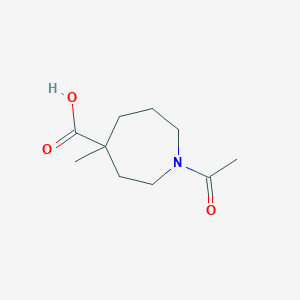

1-Acetyl-4-methylazepane-4-carboxylic acid

Übersicht

Beschreibung

1-Acetyl-4-methylazepane-4-carboxylic acid is an organic compound with the molecular formula C10H17NO3 It belongs to the class of azepane derivatives, which are seven-membered nitrogen-containing heterocycles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Acetyl-4-methylazepane-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 4-methylazepane, acetylation can be achieved using acetic anhydride in the presence of a catalyst such as pyridine. The carboxylation step can be performed using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as Lewis acids or bases may be employed to enhance reaction rates and yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Acetyl-4-methylazepane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the acetyl or carboxyl groups, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Esters, amides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Acetyl-4-methylazepane-4-carboxylic acid has shown promise in pharmaceutical applications, particularly as a building block for drug synthesis. The azepane ring structure provides a unique scaffold that can be modified to enhance biological activity.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this acid were tested against various bacterial strains, showing significant inhibition at concentrations as low as 62.5 µg/mL . This suggests potential use in developing new antibiotics or antifungal agents.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its carboxylic acid functionality allows for various chemical transformations, such as esterification and amidation.

Synthesis of Derivatives

A notable application involves the use of this compound in the synthesis of novel azepane derivatives. These derivatives can be further functionalized to create compounds with enhanced pharmacological properties .

Table 1: Synthetic Pathways Using this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Alkyl Esters | 85-95 | |

| Amidation | Amides | 80-90 | |

| Cyclization | Heterocyclic Compounds | 75-88 |

Material Science

In material science, this compound is explored for its potential in polymer chemistry. Its ability to form stable linkages can be utilized in creating polymers with specific properties.

Case Study: Polymer Development

Research has investigated the incorporation of this compound into polymer matrices to improve mechanical properties and thermal stability. The azepane moiety contributes to enhanced flexibility and strength in polymeric materials .

Wirkmechanismus

The mechanism by which 1-acetyl-4-methylazepane-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

1-Acetylazepane-4-carboxylic acid: Lacks the methyl group at the 4-position, which may affect its reactivity and biological activity.

4-Methylazepane-4-carboxylic acid: Lacks the acetyl group, potentially altering its chemical properties and applications.

1-Acetyl-4-ethylazepane-4-carboxylic acid: Contains an ethyl group instead of a methyl group, which can influence its steric and electronic properties.

Uniqueness: 1-Acetyl-4-methylazepane-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial contexts.

Biologische Aktivität

1-Acetyl-4-methylazepane-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of the AM2 receptor, which plays a significant role in various physiological and pathological processes, including cancer progression. This article summarizes the current understanding of its biological activity, supported by data tables and relevant case studies.

Overview of Biological Activity

This compound has been identified as a promising candidate for therapeutic applications, particularly in the context of proliferative disorders such as pancreatic cancer. The compound acts as an antagonist to the AM2 receptor, which is implicated in tumorigenic processes including:

- Cancer Cell Proliferation : AM2 receptor activation is linked to increased cancer cell growth.

- Angiogenesis : The receptor promotes the formation of new blood vessels that supply tumors.

- Tumor Invasiveness : It enhances the ability of cancer cells to invade surrounding tissues.

The mechanism by which this compound exerts its effects involves:

- Inhibition of AM2 Receptor : By blocking this receptor, the compound can potentially reduce tumor growth and metastasis.

- Regulation of Adrenomedullin : This hormone is often overexpressed in tumors and contributes to their aggressive behavior. The compound's action on AM2 may help mitigate these effects.

Case Studies

Several studies have demonstrated the efficacy of compounds targeting the AM2 receptor:

- In Vivo Studies : Research indicates that antagonists of the AM2 receptor can suppress tumor growth in mouse models. For instance, adrenomedullin antagonists have shown reduced tumor volume and metastasis in pancreatic cancer models by inhibiting angiogenesis .

- Cell Line Studies : In vitro studies have shown that pancreatic cancer cells with high levels of adrenomedullin exhibit increased proliferation and invasiveness, which can be counteracted by AM2 antagonists .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Eigenschaften

IUPAC Name |

1-acetyl-4-methylazepane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-8(12)11-6-3-4-10(2,5-7-11)9(13)14/h3-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFMXWZYSBHTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(CC1)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674203 | |

| Record name | 1-Acetyl-4-methylazepane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027511-99-4 | |

| Record name | 1-Acetyl-4-methylazepane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.